

# Validating Computational Models of Di-tert-butyl Polysulfide Reactions: A Comparative Guide

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## Compound of Interest

Compound Name: *Di-tert-butyl polysulfide*

Cat. No.: *B1595688*

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The accurate computational modeling of **di-tert-butyl polysulfide** reactions is crucial for understanding their complex mechanisms and predicting their behavior in various applications, from industrial processes to biological systems. This guide provides an objective comparison of computational models used to study the thermal decomposition of **di-tert-butyl polysulfide**, supported by experimental data. It also offers detailed experimental protocols for researchers seeking to validate their own computational models.

## Comparison of Computational Models

The thermal decomposition of **di-tert-butyl polysulfide** is a key reaction that has been investigated using both computational and experimental methods. The primary decomposition pathway involves the formation of isobutene and tert-butyl thiol. Two main computational approaches have been employed to model this process: Density Functional Theory (DFT) and automated reaction mechanism generation.

A benchmark study on organic polysulfides suggests that for DFT calculations, hybrid functionals like M06-2X and B3LYP-D3(BJ) are highly accurate for determining reaction energies. For activation energies, MN15, MN15-L, M06-2X, and  $\omega$ B97X-D have shown the best performance.

The automated Reaction Mechanism Generator (RMG) software, utilizing rate parameters from high-level ab initio CCSD(T) calculations, has been successfully used to construct reaction

networks for the thermal decomposition of di-tert-butyl sulfide. This approach has the advantage of automatically exploring a vast number of potential elementary reactions.

The following table summarizes the performance of the RMG model against experimental data for the pyrolysis of di-tert-butyl sulfide at 380°C.

Table 1: Comparison of RMG Model Predictions with Experimental Data for Di-tert-butyl Sulfide Pyrolysis

Product	Experimental Yield (mol/mol of reactant consumed)	RMG Model Predicted Yield (mol/mol of reactant consumed)
Isobutene	~1.0	~1.0
tert-Butyl Thiol	~0.6	~0.8
Hydrogen Sulfide	~0.2	~0.15
Isobutane	~0.1	~0.05

Note: Experimental data is approximated from graphical representations in the cited literature.

The RMG model shows good agreement with experimental results, particularly in predicting the major product, isobutene. The model slightly overpredict

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